3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride
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Overview
Description
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes an imidazolium ring substituted with ethenyl and prop-2-enyl groups, along with a chloride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with allyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reaction vessels and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide through halide exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium bromide in acetone at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium bromide or iodide.
Scientific Research Applications
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an ionic liquid in pharmaceutical formulations.
Industry: Utilized in the production of ionic liquids and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride involves its interaction with molecular targets such as enzymes and cellular membranes. The imidazolium ring can interact with negatively charged sites on proteins and membranes, leading to alterations in their function. This interaction can disrupt microbial cell walls, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-ethenyl-1,2-dihydroimidazol-1-ium bromide
- 1-octyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium bromide
- 1-allyl-3-ethylimidazolium bromide
Uniqueness
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for specific applications in catalysis and antimicrobial research.
Properties
IUPAC Name |
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-7H,1-2,5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRILSSBFOEYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[NH+]1CN(C=C1)C=C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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